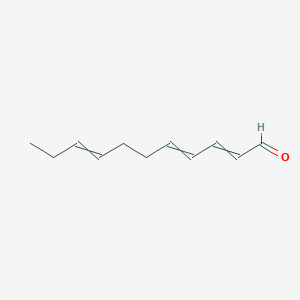

Undeca-2,4,8-trienal

Description

Significance of Conjugated Polyenal Systems in Organic Chemistry

Conjugated polyenal systems, which feature alternating single and double carbon-carbon bonds, exhibit unique electronic properties. The delocalization of π-electrons across the conjugated system leads to increased stability and characteristic spectroscopic properties. These systems are fundamental chromophores in many natural pigments and are crucial intermediates in various chemical reactions, including pericyclic reactions and nucleophilic additions. Their reactivity and structural rigidity make them valuable building blocks in the synthesis of complex organic molecules.

Research Context of Undeca-2,4,8-trienal within Natural Products and Synthetic Chemistry

Overview of Current Research Gaps and Future Perspectives for this compound

The scientific literature on this compound is sparse, indicating a significant research gap. Key areas that remain to be explored include:

Natural Occurrence: There is a lack of studies investigating the presence of this compound in natural sources. Future research could focus on identifying this compound in plants, fungi, or marine organisms, which are known to produce a wide variety of polyunsaturated aldehydes.

Biological Activity: The biological effects of this compound are currently unknown. Investigating its potential antimicrobial, cytotoxic, or signaling activities could reveal novel applications.

Synthesis and Characterization: The development of stereoselective synthetic routes to the different isomers of this compound is necessary for its further study. Detailed spectroscopic and crystallographic characterization would provide a solid foundation for understanding its chemical behavior.

Future research on this compound could contribute to a deeper understanding of the structure-activity relationships of polyunsaturated aldehydes and potentially lead to the discovery of new bioactive molecules.

Chemical and Physical Properties of (E,E,Z)-2,4,8-undecatrienal

Detailed experimental data for this compound is limited. However, calculated properties for the (E,E,Z)-isomer provide valuable insight into its chemical and physical nature. chemeo.com

| Property | Value | Unit | Source |

| Molecular Formula | C11H16O | ||

| Molecular Weight | 164.24 | g/mol | |

| Standard Gibbs free energy of formation | 182.88 | kJ/mol | Joback Calculated |

| Enthalpy of formation at standard conditions | -4.29 | kJ/mol | Joback Calculated |

| Enthalpy of fusion at standard conditions | 27.14 | kJ/mol | Joback Calculated |

| Enthalpy of vaporization at standard conditions | 46.67 | kJ/mol | Joback Calculated |

| Log10 of Water solubility in mol/l | -3.27 | Crippen Calculated | |

| Octanol/Water partition coefficient (logP) | 3.044 | Crippen Calculated | |

| McGowan's characteristic volume | 154.520 | ml/mol | McGowan Calculated |

| Critical Pressure | 2393.53 | kPa | Joback Calculated |

| Non-polar retention indices | 1413.00 | NIST | |

| Polar retention indices | 1965.00 | NIST |

Structure

2D Structure

3D Structure

Properties

CAS No. |

350696-20-7 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

undeca-2,4,8-trienal |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,7-11H,2,5-6H2,1H3 |

InChI Key |

JVVHINVPEGIIED-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC=CC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Undeca 2,4,8 Trienal and Analogous Polyunsaturated Aldehydes

Chemoenzymatic and Biocatalytic Synthetic Approaches

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. nih.gov Biocatalysis leverages the inherent efficiency and precision of enzymes to perform complex transformations under mild conditions, which is particularly useful for producing optically active compounds. nih.govresearchgate.net

Enzyme-Mediated Transformations in Stereoselective Synthesis

Enzymes are powerful tools for introducing chirality and performing specific modifications within a synthetic sequence. For the synthesis of polyunsaturated aldehydes, enzymes like oxidoreductases, lipases, and hydrolases are particularly relevant. researchgate.netresearchgate.net

Oxidation and Reduction: Oxidoreductases, such as alcohol dehydrogenases or galactose oxidase (GAOX), can be used for the selective oxidation of alcohols to aldehydes. nih.govfrontiersin.org For instance, GAOX can selectively oxidize terminal galactose units to their corresponding aldehydes, a technique that can be adapted for creating aldehyde functionalities in complex molecules. nih.govacs.org Conversely, alcohol dehydrogenases can facilitate the stereoselective reduction of ketones to produce chiral alcohols, which can serve as key intermediates. researchgate.net

Hydrolytic Reactions: Lipases are widely used for the kinetic resolution of racemic alcohols or esters, a process that separates enantiomers based on their different reaction rates. frontiersin.org This approach can be instrumental in preparing enantiomerically pure building blocks for the total synthesis of complex natural products.

A chemoenzymatic strategy might involve the chemical synthesis of a polyunsaturated alcohol precursor, followed by a highly selective enzymatic oxidation to yield the final trienal, thereby avoiding harsh chemical oxidants that could compromise the delicate polyene structure.

Biomimetic Syntheses for Undeca-2,4,8-trienal Scaffolds

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. wikipedia.orgresearchgate.net Nature often employs elegant cascade reactions, where a single event triggers a series of bond formations to rapidly build molecular complexity from simple precursors. wikipedia.orgnih.gov These bio-inspired approaches can significantly shorten synthetic routes. researchgate.net

For a molecule like this compound, a biomimetic approach might draw inspiration from the biosynthesis of polyketides or terpenoids. wikipedia.orgchemistryviews.org The synthesis could be designed to mimic a series of enzyme-catalyzed condensation and elimination reactions that build the carbon backbone. For example, Heathcock's synthesis of proto-daphniphylline from an acyclic dialdehyde (B1249045), which mimics the cyclization of squalene, is a prime example of a biomimetic cascade forming multiple rings and stereocenters in a single step. wikipedia.org A similar strategy could be envisioned where a precursor dialdehyde undergoes a controlled series of intramolecular reactions to form the this compound skeleton. wikipedia.org

Stereoselective Chemical Synthesis of this compound Isomers

Traditional organic synthesis provides a robust and flexible toolbox for the construction of specific isomers of polyunsaturated aldehydes. The key challenges lie in controlling the geometry (E/Z) of the newly formed double bonds and the regioselectivity of bond formations.

Directed Aldol (B89426) Condensation Strategies for α,β-Unsaturated Aldehydes

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl product, which can then be dehydrated to yield an α,β-unsaturated aldehyde or ketone. numberanalytics.comwikipedia.org While a simple aldol condensation between two different carbonyl compounds can lead to a mixture of products, "directed" aldol reactions offer a solution by controlling which molecule acts as the nucleophilic enolate and which acts as the electrophile. researchgate.netorganicchemistrydata.org

This control is typically achieved by pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) before introducing the second carbonyl compound. organicchemistrydata.org This method allows for the specific and regioselective formation of a desired cross-aldol product. researchgate.net This strategy is highly effective for synthesizing α,β-unsaturated aldehydes, which are key fragments for building larger polyenal systems like this compound.

Hypothetical Aldol Route to a Trienal Precursor

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Base/Conditions | Intermediate Product | Final Product (after dehydration) |

|---|

Olefination Reactions for Dienal and Trienal Systems

Olefination reactions are essential for creating the carbon-carbon double bonds that define dienal and trienal systems. The Wittig reaction and its variants are among the most powerful methods for converting aldehydes and ketones into alkenes with high regiocontrol. libretexts.orgcore.ac.uk

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.orglumenlearning.com A major advantage of this reaction is that the double bond is formed at a specific location, avoiding the mixtures that can result from elimination reactions. libretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides (with alkyl substituents) generally lead to (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgnrochemistry.com These carbanions are more nucleophilic and generally less basic than Wittig reagents. wikipedia.org The HWE reaction almost always produces the thermodynamically more stable (E)-alkene with high stereoselectivity. tcichemicals.comorganic-chemistry.org A significant practical advantage is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during workup. wikipedia.orgorganic-chemistry.org

Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (Ph₃P=CHR) | Phosphonate carbanion ((RO)₂P(O)CHR⁻) |

| Precursor | Phosphonium salt | Phosphonate ester |

| Typical Stereoselectivity | Unstabilized ylides → (Z)-alkene; Stabilized ylides → (E)-alkene organic-chemistry.org | Predominantly (E)-alkene wikipedia.orgorganic-chemistry.org |

| Reagent Reactivity | Generally more reactive | Stabilized carbanions are less reactive but more nucleophilic wikipedia.org |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction wikipedia.orgtcichemicals.com |

A plausible synthesis for an isomer of this compound could involve a stepwise construction of the polyene chain using these olefination methods. For example, a C5 aldehyde could be reacted with a C6 phosphonium ylide or phosphonate carbanion in an HWE or Wittig reaction to assemble the C11 backbone with defined stereochemistry at the newly formed double bond.

Julia-Kocienski Olefination in Polyene Construction

The Julia-Kocienski olefination is a highly effective and frequently used method for the stereoselective synthesis of alkenes, making it particularly valuable in the construction of polyene chains. researchgate.netresearchgate.net This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde, in the presence of a strong base to form a double bond. researchgate.net A significant advantage of this method is the ability to control the geometry of the resulting double bond, often favoring the formation of the more stable E (trans) isomer, which is a common feature in many polyene natural products. researchgate.netacs.org

In a potential synthesis of this compound, the Julia-Kocienski olefination could be employed to form one or more of the double bonds by coupling smaller, appropriately functionalized fragments. acs.org For instance, a dienal fragment could be reacted with a suitable sulfone to construct the triene system. The reaction is known for its application in the total synthesis of complex natural products containing polyene moieties. acs.orgnih.govacs.org

Table 1: Key Aspects of the Julia-Kocienski Olefination

| Feature | Description | Relevance to Polyene Synthesis |

| Reactants | An aldehyde or ketone is coupled with a heteroaryl-bearing sulfone. researchgate.net | Enables the convergent synthesis of complex polyenes from smaller fragments. |

| Stereoselectivity | The reaction conditions can be tuned to favor the formation of E or Z isomers. acs.org | Crucial for establishing the precise geometry of the double bonds in the target molecule. |

| Conditions | Typically utilizes strong bases like lithium or sodium hexamethyldisilazide. acs.org | The reaction often proceeds under mild conditions, which helps to preserve sensitive functional groups. |

| Byproducts | The byproducts are generally water-soluble, which simplifies the purification of the desired alkene. | Facilitates isolation of the polyene product. |

Organometallic Additions and Electrocyclic Ring-Opening Reactions

Organometallic reagents, such as Grignard and organolithium compounds, are fundamental tools for carbon-carbon bond formation. msu.edulibretexts.orgmasterorganicchemistry.com Their addition to aldehydes or ketones provides a direct method for extending a carbon chain and introducing new functional groups. msu.edulibretexts.org

A more advanced and stereocontrolled approach combines organometallic additions with pericyclic reactions, specifically electrocyclic ring-opening. researchgate.net This powerful strategy allows for the predictable formation of conjugated dienes and trienes with defined stereochemistry. researchgate.net For example, the addition of an organometallic reagent to a pyrylium (B1242799) salt can generate a 2H-pyran intermediate, which then undergoes a thermal electrocyclic ring-opening to produce a stereochemically pure (2Z,4E)-dienal. researchgate.net This method offers a high degree of stereoselectivity, often exceeding 95%. researchgate.net Such a strategy could be envisioned for the construction of the conjugated diene portion of this compound.

Catalytic Dehydrogenation of Saturated Aldehydes to Conjugated Enals

Catalytic dehydrogenation offers an atom-economical route to introduce double bonds into a molecule by removing hydrogen from a saturated or partially unsaturated precursor. researchgate.netrsc.org The direct conversion of saturated aldehydes and ketones to their α,β-unsaturated counterparts is an efficient alternative to stepwise methods. researchgate.net Various catalyst systems, often based on palladium, have been developed for the aerobic α,β-dehydrogenation of aldehydes and ketones. researchgate.netresearchgate.net More advanced copper-catalyzed methods have shown the ability to perform successive dehydrogenations, creating multiple conjugated double bonds from saturated starting materials. nih.gov

While this approach is promising for synthesizing conjugated enals, challenges remain in controlling selectivity and preventing side reactions, especially with complex substrates. nih.govmarquette.edu A transition metal-free method using an iodine/potassium iodide system in DMSO has also been reported for the α,β-dehydrogenation of ketones and aldehydes, with DMSO acting as both the solvent and a mild oxidant. rsc.org

Table 2: Comparison of Synthetic Approaches

| Methodology | Advantages | Challenges |

| Julia-Kocienski Olefination | High stereoselectivity, mild conditions, good functional group tolerance. researchgate.netacs.org | Requires the pre-synthesis of specific sulfone reagents. |

| Organometallic Addition/Ring-Opening | Excellent and predictable stereocontrol based on pericyclic reaction rules. researchgate.net | May require the synthesis of specialized cyclic precursors. researchgate.net |

| Catalytic Dehydrogenation | Atom-economical and can involve fewer steps. researchgate.netrsc.org | Potential for lack of selectivity and side reactions like over-oxidation or isomerization. nih.gov |

Protecting Group Strategies and Stereocontrol in Complex Syntheses

The synthesis of complex molecules with multiple reactive sites, such as polyunsaturated aldehydes, necessitates the use of protecting groups to mask sensitive functionalities. numberanalytics.com The aldehyde group in this compound is particularly susceptible to oxidation and nucleophilic attack, and would likely require protection during the assembly of the carbon backbone. odinity.combeilstein-journals.org Acetals are common protecting groups for aldehydes, offering stability under a range of reaction conditions and allowing for deprotection at a later stage. numberanalytics.com

Stereocontrol is a central challenge in polyene synthesis. nih.gov The geometry of each double bond must be carefully established. As noted, methods like the Julia-Kocienski olefination provide excellent stereocontrol. acs.org Other powerful techniques include the Suzuki-Miyaura cross-coupling, which has been used in an iterative fashion to construct complex polyenes with high stereospecificity. acs.orgsemanticscholar.org This latter approach often utilizes stable boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, which are well-suited for multi-step iterative processes. nih.govacs.org The choice of strategy depends on the specific stereochemical requirements of the target molecule and the compatibility with other functional groups present. numberanalytics.comacs.org

Development and Optimization of Multi-Step Synthesis Pathways

Designing an effective multi-step synthesis for a molecule like this compound involves creating a pathway that is both efficient and convergent. odinity.comyoutube.com A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally more efficient for building complex structures than a linear synthesis. youtube.com

For this compound, a convergent strategy might involve the synthesis of two or three key building blocks that are then coupled together. For example, one fragment could be an aldehyde containing one double bond, which is then coupled with another fragment containing the remaining diene portion. The choice of coupling reaction is critical, with options like the Julia-Kocienski olefination or palladium-catalyzed cross-coupling reactions being prime candidates due to their reliability and stereoselectivity. acs.orgacs.org

Biosynthetic Pathways and Natural Occurrence of Undeca 2,4,8 Trienal

Identification and Isolation from Biological Sources

Specific research findings detailing the identification and isolation of Undeca-2,4,8-trienal from biological sources are not widely reported in the current scientific literature. While many undecatrienes and related aldehydes/ketones are known natural products, direct evidence for this compound specifically is scarce.

There is no specific documentation that identifies this compound as a component explicitly isolated from plant extracts or essential oils. Many C11 aldehydes and ketones, such as (2E,4E)-undeca-2,4-dienal, have been identified in various plants like Foeniculum vulgare (fennel) and Coriandrum sativum (coriander), contributing to their aroma profiles. However, these differ structurally from this compound in the number and position of double bonds. Similarly, other undecatrienones, like (6Z,8E)-undeca-6,8,10-trien-3-one (yuzunone), have been characterized in citrus essential oils, but these are ketones and possess different unsaturation patterns.

Current literature does not provide specific reports on the occurrence or isolation of this compound from marine organisms or algae. Marine environments are known to be rich sources of structurally unique natural products, including various diterpenoids and other bioactive compounds isolated from marine fungi, invertebrates, and algae. However, this compound has not been specifically identified among these diverse marine metabolites.

Enzymatic Mechanisms of this compound Formation

The precise enzymatic mechanisms leading to the formation of this compound have not been elucidated in published research. While general pathways for the biosynthesis of similar unsaturated aldehydes exist, their direct application to this compound is not established.

Lipoxygenases (LOXs) are enzymes widely distributed in plants and animals that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene unit to form conjugated hydroperoxydienoic acids. These hydroperoxides can then be further metabolized into various oxylipins, including short-chain volatile aldehydes and alcohols, often referred to as Green Leaf Volatiles (GLVs). Common substrates for plant LOXs include linoleic acid and α-linolenic acid, leading to the formation of 9- and 13-hydroperoxides, which are precursors to C6 or C9 aldehydes like hexanal (B45976) and (E)-2- or (Z)-3-hexenal. While this pathway is a common route for the biosynthesis of unsaturated aldehydes, there is no specific evidence linking it directly to the formation of this compound. The specific regio- and stereospecificity of LOXs determine the products formed.

Polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) are large, multifunctional enzymatic assembly lines responsible for the biosynthesis of a vast array of natural products, including antibiotics, immunosuppressants, and antitumor agents. These systems assemble specific carboxylic acid-derived extender units into polyketide chains or amino acid monomers into peptides, often involving complex modules with various catalytic domains. Hybrid PKS/NRPS systems can also produce compounds combining features of both classes. While PKS pathways are known to produce diverse polyketides, which can be modified to form various structures, there is no documented research that specifically implicates PKS or NRPS in the biosynthesis of this compound. The structural characteristics of this compound, being a relatively simple unsaturated aldehyde, typically suggest a fatty acid degradation origin rather than a polyketide or nonribosomal peptide pathway, though specific evidence is lacking.

Precursor Metabolism and Isotopic Labeling Studies in Biosynthesis

No specific studies employing precursor metabolism or isotopic labeling techniques have been reported for elucidating the biosynthesis of this compound. Isotopic labeling, typically with stable isotopes like Carbon-13 (C) or Nitrogen-15 (N), is a powerful tool used in metabolomics and structural biology to trace metabolic pathways and identify precursors by observing the incorporation of labeled atoms into target molecules. This technique helps to confirm biosynthetic routes and identify enzymatic steps. Without such studies, the precise metabolic precursors and the sequence of enzymatic transformations leading to this compound remain uncharacterized.

In-depth Analysis of this compound Reveals Significant Data Scarcity in Scientific Literature

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research data on the chemical compound this compound. While the general principles of reactivity for conjugated dienal and trienal systems are well-established, detailed mechanistic studies, specific reaction data, and thorough experimental findings directly pertaining to this compound are not sufficiently available to construct a detailed scientific article as requested.

The initial research plan aimed to elaborate on the chemical reactivity and mechanistic studies of this compound, focusing on the reactivity of its conjugated moieties, its oxidation and reduction pathways, and its potential for pericyclic reactions and rearrangements. However, the investigation uncovered that while theoretical assumptions can be made based on the reactivity of similar polyunsaturated aldehydes, there is a notable absence of published research that specifically investigates this compound.

This scarcity of information prevents the creation of the requested data tables and a detailed discussion of research findings that are central to the user's instructions. To maintain scientific accuracy and adhere to the strict focus on this compound, it is not feasible to extrapolate from general knowledge without specific experimental data for this compound.

Therefore, the requested article on the "Chemical Reactivity and Mechanistic Studies of this compound" cannot be generated at this time due to the lack of specific scientific data. Further experimental research on this particular compound would be required to provide the detailed and accurate information necessary to fulfill the request.

Chemical Reactivity and Mechanistic Studies of Undeca 2,4,8 Trienal

Radical-Mediated Transformations and Degradation Mechanisms of Undeca-2,4,8-trienal

This compound, a polyunsaturated aldehyde, is susceptible to a variety of radical-mediated transformations and degradation mechanisms due to the presence of multiple carbon-carbon double bonds and an aldehyde functional group. These reactions are primarily initiated by the abstraction of a hydrogen atom, leading to the formation of radical intermediates that can undergo further reactions, ultimately resulting in the degradation of the parent molecule and the formation of a complex mixture of products.

Autoxidation Processes and Lipid Peroxidation

Autoxidation is a spontaneous, free-radical chain reaction that occurs in the presence of oxygen. wikipedia.org In the context of lipids and related molecules like this compound, this process is a key contributor to lipid peroxidation, leading to the oxidative degradation of polyunsaturated fatty acids and the formation of a variety of secondary products. longdom.org While specific studies on the autoxidation of this compound are not extensively documented, the general mechanism for polyunsaturated compounds can be applied to understand its likely degradation pathway.

The autoxidation process is typically characterized by three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a free radical. This can be initiated by factors such as heat, light, or the presence of metal ions. In the case of this compound, the allylic hydrogens (hydrogens on the carbon atoms adjacent to the double bonds) are particularly susceptible to abstraction, forming a resonance-stabilized carbon-centered radical.

Propagation: The carbon-centered radical rapidly reacts with molecular oxygen to form a peroxyl radical (ROO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new carbon-centered radical.

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The hydroperoxides formed during the propagation phase are relatively unstable and can undergo further decomposition, especially in the presence of metal ions, to form a variety of secondary oxidation products. These can include shorter-chain aldehydes, ketones, alcohols, and carboxylic acids. longdom.org Given the structure of this compound, its autoxidation is expected to yield a complex mixture of volatile and non-volatile compounds.

Table 1: Potential Products from the Autoxidation of this compound (Hypothetical)

| Product Class | Potential Examples |

| Hydroperoxides | Various positional isomers of hydroperoxy-undecatrienal |

| Secondary Aldehydes | Propanal, Hexenal, Nonenal |

| Ketones | Various oxo-undecatrienals |

| Alcohols | Various hydroxy-undecatrienals |

This table is illustrative and based on general principles of lipid peroxidation. Specific product distribution would require experimental validation.

Ozonolysis and Cleavage Reactions

Ozonolysis is a powerful oxidative cleavage reaction where ozone (O₃) breaks the carbon-carbon double bonds of alkenes, alkynes, and other unsaturated compounds. wikipedia.org For a polyunsaturated molecule like this compound, ozonolysis would lead to the cleavage of all three double bonds, resulting in the formation of smaller carbonyl compounds.

The reaction proceeds through the Criegee mechanism, which involves the following steps:

Formation of a Molozonide: Ozone undergoes a 1,3-dipolar cycloaddition with a double bond to form an unstable primary ozonide, also known as a molozonide. iitk.ac.in

Decomposition and Recombination: The molozonide rapidly rearranges and decomposes into a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). iitk.ac.in

Work-up: The ozonide is then typically treated in a subsequent step, known as a work-up, to yield the final products. A reductive work-up (e.g., with zinc and water or dimethyl sulfide) will yield aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) will yield carboxylic acids from any aldehydes formed. masterorganicchemistry.com

Given that this compound has three double bonds, its complete ozonolysis followed by a reductive work-up would be expected to produce a mixture of smaller aldehydes.

Table 2: Expected Ozonolysis Products of this compound (Reductive Work-up)

| Cleavage Site | Resulting Fragments |

| C2=C3 and C4=C5 bonds | Propanal, Glyoxal, and 3-Hexenal |

| C8=C9 bond | Hepta-2,4-dienal and Propanal |

The exact product mixture would depend on the reaction conditions and the efficiency of cleavage at each double bond.

Environmental Photodegradation Mechanisms

The presence of conjugated double bonds in this compound makes it susceptible to degradation initiated by the absorption of ultraviolet (UV) radiation from sunlight. The environmental photodegradation of unsaturated aldehydes can occur through direct photolysis or indirect photo-oxidation processes.

Direct Photolysis: In direct photolysis, the molecule itself absorbs a photon of light, which excites it to a higher energy state. This excited state can then undergo various reactions, such as isomerization, cyclization, or fragmentation. For conjugated systems like the one present in this compound, photoisomerization (e.g., cis-trans isomerization) is a common pathway. The absorbed energy can also be sufficient to break chemical bonds, leading to the formation of radical species and subsequent degradation products.

Indirect Photo-oxidation: In the environment, particularly in aquatic systems or in the atmosphere, photodegradation is often mediated by photochemically generated reactive species. These include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and organic triplet excited states. These reactive species can readily attack the electron-rich double bonds of this compound, initiating a cascade of oxidative reactions.

The reaction with hydroxyl radicals is a particularly important atmospheric degradation pathway for volatile organic compounds. The •OH radical can add to the double bonds or abstract a hydrogen atom, leading to the formation of carbon-centered radicals that then react with oxygen, similar to the initial steps of autoxidation.

The specific products of the environmental photodegradation of this compound are not well-characterized and would depend on a variety of factors, including the wavelength of light, the presence of photosensitizers, and the environmental matrix (air, water, or soil). However, it is expected that a complex mixture of smaller, more oxidized compounds would be formed.

Advanced Analytical and Spectroscopic Characterization of Undeca 2,4,8 Trienal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Undeca-2,4,8-trienal, offering insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides crucial information for assigning the position of the three double bonds and determining their stereochemistry (E/Z configuration). The chemical shifts (δ) of the protons are influenced by their local electronic environment. openstax.org Protons on sp²-hybridized carbons (alkenes and aldehydes) typically resonate at lower fields (higher ppm values) compared to those on sp³-hybridized carbons. openstax.org

The coupling constants (J-values), which describe the interaction between neighboring protons, are particularly important for stereochemical assignment. For protons across a double bond (vicinal coupling), a larger J-value (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller J-value (typically 7-12 Hz) suggests a cis (Z) configuration.

Key ¹H NMR Features for this compound Isomers:

Aldehydic Proton (H-1): A distinct singlet or doublet in the downfield region (around δ 9.5-10.0 ppm) is characteristic of the aldehyde proton.

Olefinic Protons (H-2, H-3, H-4, H-5, H-8, H-9): These protons appear in the range of δ 5.0-7.5 ppm. The specific shifts and multiplicities are dependent on the isomer. For example, the proton at C-2, being adjacent to the electron-withdrawing aldehyde group, will be shifted further downfield.

Allylic Protons (H-6, H-7, H-10): Protons on carbons adjacent to the double bonds resonate in the region of δ 2.0-2.8 ppm.

Methyl Protons (H-11): The terminal methyl group protons will appear as a doublet in the upfield region (around δ 1.0-1.2 ppm).

By analyzing the coupling patterns and J-values, the specific E/Z configuration of the double bonds at the C-2, C-4, and C-8 positions can be determined.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for an Isomer of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.55 | d | ~8.0 |

| H-2 | ~6.15 | dd | ~15.5, ~8.0 |

| H-3 | ~7.20 | dd | ~15.5, ~10.5 |

| H-4 | ~6.30 | m | |

| H-5 | ~6.05 | m | |

| H-8 | ~5.40 | m | |

| H-9 | ~5.50 | m | |

| H-11 | ~1.70 | d | ~6.5 |

Note: The data presented are representative and may vary slightly depending on the specific isomer and the solvent used.

¹³C NMR spectroscopy provides direct information about the carbon backbone of this compound. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the eleven-carbon chain. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which often results in a spectrum with less signal overlap. libretexts.org

Key ¹³C NMR Features:

Carbonyl Carbon (C-1): The aldehyde carbon is the most downfield signal, typically appearing in the range of δ 190-200 ppm. libretexts.org

Olefinic Carbons (C-2, C-3, C-4, C-5, C-8, C-9): These sp² carbons resonate in the δ 110-150 ppm region. libretexts.org The chemical shifts can be influenced by conjugation and the stereochemistry of the double bonds. organicchemistrydata.org

Aliphatic Carbons (C-6, C-7, C-10, C-11): The sp³ carbons of the molecule appear in the upfield region of the spectrum, generally between δ 10-40 ppm. libretexts.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~193.5 |

| C-2 | ~130.0 |

| C-3 | ~152.0 |

| C-4 | ~128.5 |

| C-5 | ~145.0 |

| C-8 | ~125.0 |

| C-9 | ~135.0 |

| C-11 | ~18.0 |

Note: The data presented are representative and may vary slightly depending on the specific isomer and the solvent used. Assignments for C-6, C-7, and C-10 would fall within the aliphatic region.

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete structural connectivity of this compound. tkk.fi

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton-proton networks within the molecule, for instance, confirming the sequence from the aldehyde proton (H-1) through the conjugated system to the aliphatic chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their already assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduwisc.edu HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the aldehydic proton (H-1) to C-2 and C-3 can confirm the start of the conjugated system.

Together, these 2D NMR techniques provide a detailed and robust map of the molecular structure of this compound, leaving little room for ambiguity.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method used for the analysis of volatile compounds like this compound. usm.mybibliotekanauki.pl In GC-MS, the components of a mixture are first separated by the gas chromatograph based on their boiling points and interactions with the column's stationary phase. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. usm.my

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. researchgate.net For this compound, common fragmentation pathways involve cleavages at positions alpha or beta to the double bonds and the carbonyl group, leading to the formation of characteristic fragment ions. By comparing the obtained mass spectrum with libraries of known spectra (like NIST and Wiley), the presence of this compound in complex mixtures, such as food aromas or essential oils, can be confirmed even at trace levels. bibliotekanauki.pl The retention time from the GC provides an additional layer of identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.com This "exact mass" allows for the unambiguous determination of the elemental composition of this compound. algimed.comspectroscopyonline.com

For example, while a low-resolution instrument might give a nominal mass of 164 for this compound (C₁₁H₁₆O), HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com The experimentally determined exact mass can be compared to the calculated theoretical mass for the formula C₁₁H₁₆O, and a match within a few parts per million (ppm) provides strong confirmation of the molecular formula. algimed.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. scienceready.com.ausavemyexams.com The method is based on the principle that covalent bonds are not static; they vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. savemyexams.com When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, leading to stretching or bending motions. scienceready.com.au An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), reveals these characteristic absorptions, allowing for the identification of functional groups. savemyexams.com

For this compound, IR spectroscopy can confirm the presence of its key structural features: the aldehyde group and the carbon-carbon double bonds. The molecule's structure contains a conjugated aldehyde system and an isolated double bond.

The primary vibrational modes and their expected absorption ranges for this compound are:

Aldehyde Group (–CHO): The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) bond stretching, which is characteristic of aldehydes. libretexts.org Due to conjugation with the C=C double bonds, this peak is expected to appear at a slightly lower wavenumber (1685-1666 cm⁻¹) compared to a saturated aldehyde. libretexts.org Additionally, the aldehyde C-H bond exhibits a distinctive stretching absorption, often seen as two weak peaks in the 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ regions.

Alkene Groups (C=C): The stretching vibrations of the carbon-carbon double bonds typically appear in the 1600-1680 cm⁻¹ region. scienceready.com.au The conjugation of the double bonds at the 2 and 4 positions can influence the intensity and exact position of these peaks. The vinylic C-H bonds (=C-H) show stretching absorptions above 3000 cm⁻¹, generally in the 3010-3100 cm⁻¹ range. libretexts.org

Alkane Groups (C-H): The molecule also contains saturated C-H bonds in the alkyl chain, which give rise to stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region." It contains a complex pattern of peaks from various bending vibrations and skeletal vibrations that are unique to the molecule as a whole, helping to distinguish it from other isomers or similar compounds. savemyexams.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Conjugated Aldehyde | C=O Stretch | 1685–1666 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2850–2820 and 2750–2720 | Weak to Medium |

| Alkene | C=C Stretch | 1650–1600 | Medium to Weak |

| Vinylic C-H | =C-H Stretch | 3100–3010 | Medium |

| Alkyl C-H | -C-H Stretch | 2960–2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of molecules, particularly those containing conjugated π-electron systems. jove.com This technique measures the absorption of UV or visible light, which excites electrons from a lower-energy molecular orbital to a higher-energy one. youtube.com In molecules with conjugated systems, the most significant electronic transition is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), known as a π → π* transition. jove.commsu.edu

The structure of this compound contains a conjugated dienal system (a chromophore), where two carbon-carbon double bonds are conjugated with the carbonyl group's double bond. This extended system of overlapping p-orbitals significantly influences its UV-Vis absorption spectrum. youtube.com

A key principle of UV-Vis spectroscopy is that the extent of conjugation directly affects the wavelength of maximum absorbance (λmax). msu.eduutoronto.ca As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases. jove.com Consequently, less energy (and thus, light of a longer wavelength) is required to induce the π → π* transition. utoronto.ca This phenomenon is known as a bathochromic or "red" shift.

For this compound, the conjugated system results in a λmax value significantly higher than that of isolated double bonds or a non-conjugated aldehyde. While an isolated C=C bond absorbs in the far UV region (around 170 nm), and a simple α,β-unsaturated aldehyde absorbs around 210-240 nm, the extended conjugation in this compound would be expected to push its λmax to a longer wavelength, likely in the mid-to-upper UV range.

Table 2: Effect of Conjugation on UV-Vis Absorption (Illustrative Examples)

| Compound Type | Example Structure | Typical λmax (nm) |

|---|---|---|

| Isolated Alkene | CH₂=CH₂ | ~170 |

| Conjugated Diene | CH₂=CH-CH=CH₂ | ~217 |

| Conjugated Triene | CH₂=CH-CH=CH-CH=CH₂ | ~258 |

| α,β-Unsaturated Aldehyde | CH₂=CH-CHO | ~210 |

| Conjugated Dienal | R-CH=CH-CH=CH-CHO | ~270-300 |

Note: The λmax for this compound would fall into the conjugated dienal category. The exact value is influenced by the solvent and specific stereochemistry.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components in a mixture. researchgate.net It is particularly crucial for analyzing this compound, which can exist as multiple geometric isomers due to the presence of three double bonds at the C2, C4, and C8 positions. These E/Z (or cis/trans) isomers often have very similar physical properties, making their separation by other means challenging. mtc-usa.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating organic molecules like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically water with acetonitrile (B52724) or methanol. researchgate.net

The separation of geometric isomers can be highly dependent on the choice of stationary phase. While standard C18 columns separate compounds primarily based on hydrophobicity, other stationary phases can offer different selectivities based on molecular shape and electronic interactions. mtc-usa.comnacalai.com

Phenyl Columns: These columns have phenyl groups bonded to the silica. They can provide unique selectivity for unsaturated compounds through π-π interactions between the phenyl rings of the stationary phase and the double bonds of the analyte. nacalai.com

Diol Columns: Stationary phases functionalized with diol groups offer alternative polarity and have been shown to provide excellent resolution for isomers of nitroaromatic compounds through charge-transfer and dipole-dipole interactions, a principle that can be applied to other unsaturated systems. plos.org

Cholesterol-based Columns: Columns like UDC-Cholesterol are noted for their ability to differentiate compounds based on their molecular shape, making them effective for separating rigid geometric isomers. mtc-usa.com

By carefully selecting the column and optimizing the mobile phase composition (including solvent ratio and additives like acids), a robust HPLC method can be developed to resolve the various isomers of this compound. nih.gov

Developing and validating an HPLC method is a critical process to ensure that it is suitable for its intended purpose, such as assessing the purity of this compound. researchgate.net The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate. researchgate.net This is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. labmanager.compensoft.net

Method Development involves:

Choosing the Analytical Technique: RP-HPLC with UV detection is appropriate, as this compound possesses a strong chromophore. labmanager.com

Selecting Chromatographic Conditions: This includes selecting a suitable column (e.g., C18 or Phenyl), a mobile phase (e.g., acetonitrile/water), and a detector wavelength set near the λmax of the analyte for maximum sensitivity. researchgate.net

Optimization: The method is optimized by adjusting parameters like the mobile phase gradient, flow rate, and column temperature to achieve good resolution between the main peak and any impurities or isomers, with symmetrical peak shapes and a reasonable run time. plos.org

Method Validation assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or other isomers. pensoft.net

Linearity: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector's response (peak area) over a specified range. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by performing recovery studies where a known amount of pure analyte is added to a sample matrix. labmanager.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval. nih.gov

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov

Table 4: Key HPLC Method Validation Parameters (ICH Q2(R1))

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Differentiates analyte from impurities/isomers. | Peak purity analysis passes; no co-elution at the analyte's retention time. |

| Linearity | Proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. pensoft.netnih.gov |

| Accuracy | Closeness to the true value. | Recovery typically within 98.0% - 102.0%. labmanager.com |

| Precision (RSD) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of ~3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of ~10:1. |

Computational Chemistry and Molecular Modeling of Undeca 2,4,8 Trienal

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental to understanding the electronic structure and reactivity of molecules. These calculations aim to solve the Schrödinger equation for a given molecular system, providing a detailed description of electron distribution and energy levels mdpi.comqulacs.org.

Electronic structure analysis using quantum chemical methods, such as Density Functional Theory (DFT), provides insights into the distribution of electrons within a molecule. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) osti.govtaylorandfrancis.comlibretexts.org. The HOMO represents the orbital with the highest energy containing electrons, while the LUMO is the lowest energy orbital that is unoccupied taylorandfrancis.comlibretexts.org. According to Frontier Molecular Orbital theory, the interactions between the HOMO of one molecule and the LUMO of another are crucial in determining chemical reactivity and reaction pathways taylorandfrancis.comwikipedia.org. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is often correlated with a molecule's kinetic stability and reactivity; a smaller gap generally indicates higher reactivity taylorandfrancis.comlibretexts.orgresearchgate.net. For Undeca-2,4,8-trienal, such an analysis would predict its preferred sites for nucleophilic and electrophilic attack and its general reactivity profile, although specific data for this compound were not found.

Computational chemistry plays a vital role in predicting chemical reaction pathways and identifying transition states, which are fleeting, high-energy configurations that molecules adopt during a reaction mit.eduresearchgate.netrsc.org. Transition state analysis involves locating the saddle points on the potential energy surface that connect reactants to products mit.eduresearchgate.net. Quantum chemical calculations, often employing methods like DFT, are used to optimize these transition state structures and calculate their energies, providing crucial information about reaction kinetics and mechanisms mit.edunrel.govresearchgate.net. This allows researchers to understand the energy barrier that must be overcome for a reaction to proceed mit.edu. For this compound, computational studies in this area would aim to elucidate the mechanisms of its potential reactions, such as addition reactions across its double bonds or reactions involving its aldehyde group, by identifying the transition states involved. However, specific reaction pathway predictions for this compound were not identified in the search results.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems biorxiv.orgnih.govresearchgate.net. By simulating the physical movements of atoms and molecules over time, MD provides insights into dynamic processes, including conformational changes and fluctuations biorxiv.orgresearchgate.net. For a flexible molecule like this compound with multiple rotatable bonds and conjugated systems, MD simulations would be invaluable for exploring its conformational landscape biorxiv.orgnih.gov. This involves sampling various possible three-dimensional arrangements of the molecule and understanding their relative stabilities and interconversion pathways. Such simulations can reveal preferred conformations, the flexibility of different parts of the molecule, and how these dynamic properties might influence its interactions with other molecules or its reactivity. No specific MD simulation studies for this compound were found.

Spectroscopic Data Prediction and Comparison with Experimental Data

Computational methods are extensively used to predict various spectroscopic properties, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra nih.govosti.govsapub.orgresearchgate.net. These predictions are derived from the calculated electronic and vibrational structures of a molecule sapub.orgnih.gov. For instance, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict UV-Vis absorption spectra, including absorption maxima (λmax) and oscillator strengths nih.govsapub.orgresearchgate.netnih.gov. Vibrational frequencies, corresponding to IR spectra, can also be computed from optimized molecular geometries sapub.org. The comparison of these computationally predicted spectra with experimental data is a critical step for validating theoretical models and confirming molecular structures osti.govsapub.orgresearchgate.netnih.gov. While computational prediction of spectroscopic data is a routine practice, specific predicted or experimentally validated spectroscopic data for this compound were not found in the current search.

In Silico Studies of Stereochemical Preference and Reactivity

"In silico" studies refer to computational experiments performed on a computer. For this compound, in silico investigations into stereochemical preference would involve determining the most stable spatial arrangements of its atoms, particularly around its double bonds which can exhibit E/Z isomerism, and any chiral centers if present. Computational methods like conformational analysis using force fields or quantum mechanics can identify low-energy conformers and assess the energy barriers for interconversion between them. These stereochemical preferences can significantly influence a molecule's reactivity, as the spatial orientation of functional groups affects how it interacts with other molecules during a reaction. Understanding these preferences is crucial for predicting the selectivity of reactions (e.g., stereoselective or regioselective outcomes). While the importance of stereochemistry and its computational study is well-established, specific in silico studies detailing the stereochemical preference and its impact on the reactivity of this compound were not identified.

Ecological and Biochemical Roles of Undeca 2,4,8 Trienal in Biological Systems

Role as Signaling Molecules in Inter-species Communication (e.g., Pheromones, Kairomones)

Unsaturated aldehydes are crucial signaling molecules that mediate interactions between different species. creative-proteomics.com Their volatility allows them to travel through the environment and be detected by other organisms, influencing their behavior.

Pheromones: These are chemical signals used for communication within the same species. nih.gov While specific evidence for Undeca-2,4,8-trienal as a pheromone is not prominent, related unsaturated aldehydes are well-documented components of insect pheromones. For example, various isomers of undecatrienal and dodecatrienal have been identified in the context of insect communication. scispace.com Pheromones can signal aggregation, alarm, or serve as sex attractants, playing a vital role in the reproductive success and social behavior of many insect species. nih.govnih.gov

Kairomones: These are semiochemicals emitted by one species that benefit a receiving species, often to the detriment of the emitter. wikipedia.orgomri.org Plants release a variety of volatile organic compounds (VOCs), including aldehydes, when damaged by herbivores. researchgate.net These signals, intended as a defense mechanism, can be "eavesdropped" upon by predators and parasitoids of the herbivores. frontiersin.org These natural enemies use the kairomones to locate their prey or hosts. frontiersin.orgsemiochemical.com For instance, the release of green leaf volatiles (GLVs), which include various aldehydes, can attract parasitic wasps to caterpillars feeding on a plant. nih.gov Therefore, it is plausible that this compound, if released by a plant, could function as a kairomone, guiding natural enemies to the site of herbivory.

| Type of Signaling Molecule | Function | General Examples | Potential Role of this compound |

| Pheromone | Intra-species communication (e.g., mating, aggregation, alarm). nih.gov | Sex pheromones in moths, aggregation pheromones in beetles. | Could potentially act as a component of an insect pheromone blend. |

| Kairomone | Inter-species signal benefiting the receiver. wikipedia.org | Plant volatiles attracting herbivores or their natural enemies. researchgate.netsemiochemical.com | If produced by plants, it could attract herbivores or their predators/parasitoids. |

| Allomone | Inter-species signal benefiting the emitter. omri.org | Repellent or toxic chemicals that deter herbivores. wikipedia.org | Could act as a repellent to certain herbivores or pathogens (see Section 7.2). |

| Synomone | Inter-species signal benefiting both emitter and receiver. omri.org | Floral scents that attract pollinators. | Less likely, but could be part of a floral scent profile that attracts specific pollinators. |

Involvement in Chemical Defense Mechanisms Against Herbivory or Pathogens

Plants and other organisms produce a vast arsenal (B13267) of secondary metabolites to defend themselves against herbivores and pathogens, and unsaturated aldehydes are a key part of this chemical defense system. creative-proteomics.comwikipedia.orgwikipedia.org

These compounds are often produced via the oxylipin pathway upon tissue damage. nih.gov The high reactivity of the aldehyde group and the unsaturated bonds makes them toxic or deterrent to a wide range of organisms. nih.gov They can damage cellular macromolecules like proteins and DNA, thereby inhibiting the growth and survival of herbivores and pathogens. nih.gov

For example, C6-aldehydes (green leaf volatiles) are well-known for their role in direct plant defense. nih.govresearchgate.net While less studied, longer-chain aldehydes like undecatrienals found in some marine algae, such as Penicillus capitatus, have been shown to possess antibacterial and ichthyotoxic (toxic to fish) properties, highlighting their defensive function in marine ecosystems. researchgate.net This suggests that this compound could similarly function as a defensive compound in the organisms that produce it.

| Organism Type | Defense Mechanism | Specific Compounds/Classes | Reference |

| Plants | Production of toxic or repellent volatile compounds upon herbivore attack. | C6-Aldehydes (Green Leaf Volatiles) | nih.gov |

| Plants | Activation of defense genes leading to systemic resistance. | Jasmonates, Aldehydes | nih.govresearchgate.net |

| Marine Algae | Production of antibacterial and ichthyotoxic metabolites. | Undecatrienal | researchgate.net |

Function as Precursors in Secondary Metabolite Biosynthesis Pathways

Unsaturated aldehydes are important intermediates in the biosynthesis of a variety of other secondary metabolites. creative-proteomics.com They are typically formed from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. nih.gov In plants and fungi, the lipoxygenase (LOX) pathway cleaves fatty acids into shorter-chain aldehydes and other products. db-thueringen.de

These aldehydes can then be further modified through reduction, oxidation, or condensation reactions to produce a diverse array of compounds. A notable example is Triacsin C, a fungal metabolite from Streptomyces aureofaciens. nih.govresearchgate.net Triacsin C is a potent inhibitor of long-chain fatty acyl-CoA synthetase and is structurally a nitrosohydrazone derivative of (2E,4E,7E)-undecatrienal. nih.govsigmaaldrich.comsigmaaldrich.com This indicates that an undecatrienal isomer serves as the direct precursor for the biosynthesis of this complex and biologically active molecule. The synthesis of (E,E,E)-2,4,7-undecatrienal has been established as a key step in the laboratory synthesis of Triacsin C analogs, further confirming this precursor-product relationship. nih.gov

| Precursor | Biosynthetic Pathway | Resulting Secondary Metabolite/Class | Significance of Product |

| Polyunsaturated Fatty Acids (e.g., Linolenic Acid) | Lipoxygenase (LOX) Pathway | Unsaturated Aldehydes (including Undecatrienals) | Defensive compounds, signaling molecules, precursors. nih.govnih.gov |

| (2E,4E,7E)-Undecatrienal | Enzymatic modification in Streptomyces | Triacsin C | Potent inhibitor of long-chain fatty acyl-CoA synthetase, vasodilator. nih.govfermentek.com |

| Undecatrienals | Intramolecular Diels-Alder reactions (in synthesis) | Complex polyketides (e.g., hydronaphthalene subunits) | Building blocks for antibiotics like chlorothricin and kijanimicin. researchgate.netresearchgate.net |

Environmental Fate and Biotransformation Processes in Ecosystems

The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. Unsaturated aldehydes like this compound are generally reactive molecules, and their persistence in the environment is expected to be limited. nih.govepa.gov

Atmospheric Degradation: As volatile compounds, they can be released into the atmosphere where they are primarily degraded by reacting with photochemically produced hydroxyl (OH) radicals. nih.govconicet.gov.ar The half-life of unsaturated aldehydes in the troposphere can range from hours to days, depending on atmospheric conditions. nih.gov Ozonolysis can also contribute to their degradation, especially during high ozone episodes. conicet.gov.ar

Degradation in Water and Soil: In aquatic and soil environments, processes like volatilization (evaporation into the air) and biodegradation are the main removal pathways. nih.govsolubilityofthings.com Microbial degradation is a key process, where microorganisms use the aldehyde as a carbon source, breaking it down into simpler molecules. researchgate.net The high reactivity of aldehydes also means they can chemically react with other substances in the soil and water.

Biotransformation: When ingested by organisms, aldehydes undergo biotransformation. These processes typically involve enzymes that detoxify the compound. Common biotransformation reactions for aldehydes include oxidation to the corresponding carboxylic acid or reduction to an alcohol. The double bonds may also be reduced (saturated). These transformations generally decrease the reactivity and toxicity of the compound, facilitating its excretion.

| Environmental Compartment | Primary Degradation/Transformation Process | Key Factors |

| Atmosphere | Reaction with hydroxyl (OH) radicals, Ozonolysis. nih.govconicet.gov.ar | Sunlight, concentration of oxidants (OH, O3), temperature. conicet.gov.ar |

| Water | Biodegradation, Volatilization. nih.gov | Microbial activity, temperature, water chemistry. |

| Soil | Biodegradation, Volatilization. nih.gov | Microbial populations, soil type, moisture, temperature. |

| Biota (Organisms) | Metabolic detoxification (e.g., oxidation, reduction). nih.gov | Specific enzyme systems of the organism. |

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding of Undeca-2,4,8-trienal

This compound is a polyunsaturated aldehyde whose specific biological and chemical profile is an emerging area of scientific inquiry. While comprehensive data remains limited, the current understanding, drawn from studies on structurally similar long-chain aldehydes, points towards its potential significance in various biological and chemical contexts. Polyunsaturated aldehydes are recognized for their role as signaling molecules and their involvement in oxidative stress-related pathways. The reactivity of the α,β-unsaturated aldehyde functionality suggests that this compound could participate in Michael additions with biological nucleophiles, a common mechanism of action for this class of compounds.

Current research on related polyunsaturated aldehydes has established their importance in the chemical defense mechanisms of organisms like diatoms, where they can deter grazing predators. wikipedia.org Furthermore, the presence of multiple double bonds in the carbon chain of this compound suggests a susceptibility to oxidation and a potential role in lipid peroxidation processes. The study of such compounds is crucial for understanding their environmental fate and their impact on ecological systems.

| Property | Inferred Characteristic | Basis for Inference |

| Reactivity | High | Presence of α,β-unsaturated aldehyde moiety |

| Biological Role | Potential signaling molecule, defense compound | Analogy with other polyunsaturated aldehydes in diatoms wikipedia.org |

| Chemical Stability | Prone to oxidation and polymerization | Multiple conjugated and non-conjugated double bonds |

Emerging Research Avenues in Synthesis and Mechanistic Studies

The development of efficient and stereoselective synthetic routes to this compound and its isomers is a primary area for future research. The instability of polyenes can present significant challenges in their synthesis and purification. rsc.org Future synthetic strategies could focus on modern organometallic cross-coupling reactions to construct the carbon backbone with precise control over the geometry of the double bonds. The use of protecting group strategies for the aldehyde functionality will also be critical to prevent undesired side reactions.

Mechanistic studies are needed to elucidate the pathways of both its formation in biological systems and its mode of action. For instance, investigating the enzymatic machinery responsible for its biosynthesis in organisms where it is found would provide valuable insights. wikipedia.org Isotopic labeling studies could be employed to trace the metabolic precursors and intermediates. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could predict the reactivity of the different double bonds and the aldehyde group, guiding experimental mechanistic investigations.

Key Research Questions:

What are the most efficient synthetic pathways to produce stereoisomers of this compound?

What are the key enzymes and precursors involved in its biosynthesis?

What are the reaction kinetics and mechanisms of its interaction with biologically relevant nucleophiles?

Interdisciplinary Research Opportunities in Chemical Ecology and Analytical Science

The study of this compound offers significant opportunities for interdisciplinary collaboration. In chemical ecology, identifying the organisms that produce this compound and understanding its ecological role is a key objective. This could involve investigating its function as a pheromone, an allomone, or a kairomone in insect or marine ecosystems. The allelopathic potential of this compound on competing organisms also warrants investigation. wikipedia.org

From an analytical science perspective, the development of sensitive and selective methods for the detection and quantification of this compound in complex environmental and biological matrices is crucial. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are powerful tools for this purpose. nih.govmdpi.com The use of derivatization reagents that specifically target the aldehyde group can enhance detection sensitivity and selectivity. up.ac.zanih.gov Solid-phase microextraction (SPME) could also be explored as a sample preparation technique for concentrating the analyte from air or water samples.

| Research Area | Potential Interdisciplinary Collaboration | Key Objectives |

| Chemical Ecology | Marine Biology, Entomology | Elucidate the role of this compound in inter- and intra-species communication and defense. |

| Analytical Chemistry | Environmental Science, Biochemistry | Develop and validate robust analytical methods for trace-level detection in various matrices. |

| Food Science | Flavor Chemistry | Investigate its potential contribution to the aroma and flavor profiles of food products. |

Challenges and Methodological Advancements for Future Investigations

A significant challenge in the study of this compound is its inherent instability. Polyunsaturated aldehydes are susceptible to oxidation, polymerization, and isomerization, which can complicate their synthesis, isolation, and analysis. Future research should focus on developing handling and storage protocols that minimize degradation. This may include the use of antioxidants, inert atmospheres, and low-temperature storage.

Methodological advancements will be key to overcoming these challenges. The use of advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be essential for the unambiguous structural elucidation of synthetic and isolated products. In analytical chemistry, the development of novel derivatization agents that form stable and highly detectable products will improve the accuracy and precision of quantification. Furthermore, advances in chemometrics and data analysis will be necessary to deconvolute complex datasets from environmental and biological samples, allowing for the identification and quantification of this compound in the presence of other related compounds. The application of non-invasive or minimally invasive sampling techniques will also be important for studying its role in living organisms without significantly perturbing the system.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Undeca-2,4,8-trienal, and how can experimental parameters (e.g., catalysts, temperature) be optimized for reproducibility?

- Methodology : Employ factorial design to systematically vary parameters (e.g., catalyst type, reaction time) and assess yield/stereoselectivity . Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to validate product purity. Replicate experiments under controlled conditions to ensure reproducibility .

- Data Analysis : Compare yields across trials using ANOVA to identify statistically significant variables. Document deviations in protocols to isolate sources of variability .

Q. How can the stability of this compound under varying storage conditions (light, temperature, pH) be rigorously characterized?

- Methodology : Design accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. Apply Arrhenius kinetics to predict shelf life under standard conditions .

- Statistical Tools : Use regression analysis to correlate degradation rates with environmental factors. Include control groups to account for baseline instability .

Q. What spectroscopic and chromatographic techniques are most effective for quantifying this compound in complex matrices?

- Methodology : Validate a protocol combining solid-phase microextraction (SPME) with GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibrate instruments using certified reference materials .

- Data Validation : Report limits of detection (LOD), recovery rates, and inter-day precision to ensure methodological robustness .

Advanced Research Questions

Q. How do reaction mechanisms for this compound formation differ across catalytic systems (e.g., organocatalysts vs. transition-metal catalysts)?

- Experimental Design : Use isotopic labeling (e.g., deuterium or ¹³C) to trace reaction pathways. Pair kinetic studies with density functional theory (DFT) calculations to model transition states .

- Contradiction Resolution : Compare computational predictions with experimental kinetic data to resolve discrepancies in proposed mechanisms .

Q. What strategies mitigate data contradictions in studies of this compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Conduct dose-response assays across multiple cell lines or microbial strains. Use meta-analysis to reconcile conflicting results, accounting for variables like assay sensitivity or compound purity .

- Critical Analysis : Evaluate whether extraneous factors (e.g., solvent interactions) in prior studies influenced bioactivity outcomes .

Q. How can AI-driven models (e.g., COMSOL Multiphysics) optimize the synthesis or functionalization of this compound?

- Framework : Train machine learning algorithms on historical reaction data to predict optimal conditions. Validate predictions via iterative laboratory testing .

- Output Interpretation : Compare AI-generated protocols with empirical results to refine algorithmic accuracy .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals and avoid non-refereed platforms (e.g., BenchChem). Ensure 80% of references are from the past decade .

- Data Presentation : Structure results using tables (e.g., comparative yields or degradation kinetics) and figures (e.g., mechanistic diagrams). Avoid redundant data in discussions .

- Ethical Standards : Disclose all conflicts of interest and adhere to safety protocols when handling reactive intermediates .

Common Pitfalls and Solutions

- Overambitious Scope : Simplify research questions to focus on testable hypotheses (e.g., "How does solvent polarity affect this compound’s reactivity?" vs. broad inquiries about "applications") .

- Unreliable Data : Cross-validate findings using orthogonal techniques (e.g., NMR and XRD for structural confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.